An In-depth Technical Guide to the Molecular Weight of Meclizine-d8 Dihydrochloride versus Native Meclizine
An In-depth Technical Guide to the Molecular Weight of Meclizine-d8 Dihydrochloride versus Native Meclizine
Introduction
Meclizine is a first-generation histamine H1 antagonist widely utilized for the symptomatic treatment of motion sickness and vertigo.[1][2] In the realm of modern drug development and clinical research, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is paramount for achieving analytical accuracy. Meclizine-d8, a deuterated analog of meclizine, serves this critical function, especially in quantitative analyses using mass spectrometry.
This guide provides a detailed technical comparison of the molecular weights of native Meclizine and its deuterated form, Meclizine-d8 dihydrochloride. We will delve into the structural basis for this difference, the rationale behind the selection of the deuterated analog, and the experimental methods used to verify these molecular weights, offering field-proven insights for researchers and scientists.
Section 1: Structural and Molecular Formula Analysis
The fundamental difference in molecular weight between native Meclizine and Meclizine-d8 arises from the substitution of eight hydrogen atoms with their heavier isotope, deuterium. This substitution is strategically placed on the piperazine ring.
Native Meclizine: Chemically, native Meclizine is 1-(p-chloro-α-phenylbenzyl)-4-(m-methylbenzyl) piperazine.[3] Its core structure consists of a central piperazine ring linked to a (4-chlorophenyl)phenylmethyl group on one nitrogen and a (3-methylphenyl)methyl group on the other.[1]
Meclizine-d8 Dihydrochloride: In Meclizine-d8, the eight hydrogen atoms on the piperazine ring are replaced by deuterium atoms. This specific placement is crucial as the piperazine ring is less susceptible to metabolic processes that could lead to the exchange of the deuterium labels, thus ensuring the stability of the internal standard during in-vivo studies.
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Molecular Formula (Labeled Cation): C₂₅H₁₉D₈ClN₂
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Full Molecular Formula (Dihydrochloride Salt): C₂₅H₁₉ClD₈N₂ • 2HCl[6]
The dihydrochloride salt form is common for both native and deuterated Meclizine to improve solubility and stability.
Section 2: Comparative Analysis of Molecular Weights
The incorporation of eight deuterium atoms results in a predictable and significant mass shift, which is the cornerstone of its utility as an internal standard. The table below summarizes the molecular weights of the various forms of Meclizine.
| Compound Name | Form | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |
| Native Meclizine | Free Base | C₂₅H₂₇ClN₂ | 390.95 | [4][5] |
| Native Meclizine Dihydrochloride | Dihydrochloride Salt | C₂₅H₂₇ClN₂ • 2HCl | 463.87 - 463.9 | [7][8][9][10] |
| Meclizine-d8 Dihydrochloride | Dihydrochloride Salt | C₂₅H₁₉D₈N₂ • 2HCl | 471.9 - 471.92 | [6][11] |
The mass difference between the deuterated and native dihydrochloride salts is approximately 8 atomic mass units, directly corresponding to the eight deuterium atoms replacing eight protium atoms.
Section 3: Rationale for Deuteration and Application
The Causality Behind Experimental Choices
The selection of Meclizine-d8 as an internal standard is a deliberate choice rooted in the principles of analytical chemistry. In quantitative mass spectrometry (LC-MS or GC-MS), an internal standard is added at a known concentration to every sample, including calibrators and quality controls. Its purpose is to correct for any loss of analyte during sample preparation and for variations in instrument response.
An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. Deuterated standards like Meclizine-d8 are perfect for this role because:
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Co-elution: They exhibit nearly identical chromatographic retention times to the native compound, ensuring they experience the same matrix effects.
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Mass Distinction: The mass difference allows the mass spectrometer to detect and quantify both the native drug (the analyte) and the deuterated standard simultaneously.
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Chemical Equivalence: The ionization efficiency in the mass spectrometer's source is virtually identical to the native compound, leading to a predictable response ratio.
The diagram below illustrates the logical relationship in using a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Section 4: Experimental Verification of Molecular Weight
A Self-Validating Protocol via Mass Spectrometry
The molecular weight of both native and deuterated Meclizine is empirically confirmed using high-resolution mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique well-suited for this purpose.
Detailed Step-by-Step Methodology:
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Standard Preparation:
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Accurately weigh approximately 1 mg of the reference standard (either Meclizine dihydrochloride or Meclizine-d8 dihydrochloride).
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Dissolve the standard in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
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Further dilute the stock solution to a working concentration of approximately 1 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. The acid promotes protonation, which is essential for ESI in positive ion mode.
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Instrumentation and Infusion:
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Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
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Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.
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Infuse the prepared sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This direct infusion method avoids chromatography and provides a steady signal for accurate mass measurement.
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Data Acquisition:
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Set the mass spectrometer to operate in positive ion mode.
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Acquire data in a full scan mode over a relevant mass-to-charge (m/z) range, for example, m/z 100-600.
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The instrument will detect the protonated molecular ion, [M+H]⁺, where 'M' represents the free base form of the molecule.
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Data Analysis and Interpretation:
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Process the acquired spectrum to identify the most abundant ion.
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For native Meclizine , the expected exact mass of the [M+H]⁺ ion is calculated from its formula (C₂₅H₂₈ClN₂⁺), which will be observed at approximately m/z 391.19.
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For Meclizine-d8 , the expected exact mass of the [M+H]⁺ ion (C₂₅H₂₀D₈ClN₂⁺) will be observed at approximately m/z 399.24, confirming the +8 Da mass shift.
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The high-resolution instrument will also resolve the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), providing further structural confirmation.
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The diagram below outlines this experimental workflow.
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